10-[(4-methoxyphenyl)carbonyl]-3,3,11-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
10-[(4-methoxyphenyl)carbonyl]-3,3,11-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that belongs to the class of dibenzo[b,e][1,4]diazepin-1-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the methoxyphenyl group and the diazepinone core structure contributes to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of 10-[(4-methoxyphenyl)carbonyl]-3,3,11-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through various synthetic routes. One common method involves the use of microwave-assisted synthesis, which has been shown to be efficient and yields high purity products . The reaction typically involves the condensation of appropriate starting materials under controlled conditions, often catalyzed by silica-supported fluoroboric acid . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones under specific conditions.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
10-[(4-methoxyphenyl)carbonyl]-3,3,11-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anxiolytic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it has been shown to bind to the benzodiazepine binding site on GABA_A receptors, which are involved in the regulation of neurotransmitter release in the central nervous system . This interaction can lead to anxiolytic effects, making it a potential candidate for the treatment of anxiety disorders.
Comparison with Similar Compounds
Similar compounds to 10-[(4-methoxyphenyl)carbonyl]-3,3,11-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one include other dibenzo[b,e][1,4]diazepin-1-one derivatives, such as:
- 11-substituted-3,3-dimethyl-2,3,4,5,10,11-hexahydrodibenzo[b,e][1,4]diazepin-1-one
- 3-(4-methoxyphenyl)-11-(2,3,4-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one These compounds share similar core structures but differ in their substituents, which can lead to variations in their chemical properties and biological activities. The uniqueness of this compound lies in its specific substituents, which contribute to its distinct chemical behavior and potential applications.
Properties
Molecular Formula |
C24H26N2O3 |
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Molecular Weight |
390.5 g/mol |
IUPAC Name |
5-(4-methoxybenzoyl)-6,9,9-trimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C24H26N2O3/c1-15-22-19(13-24(2,3)14-21(22)27)25-18-7-5-6-8-20(18)26(15)23(28)16-9-11-17(29-4)12-10-16/h5-12,15,25H,13-14H2,1-4H3 |
InChI Key |
HQUXQMZSZRKEGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C3N1C(=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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